1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one
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Overview
Description
1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes an aminonaphthalene moiety, a sulfanyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one typically involves multiple steps, starting with the preparation of the aminonaphthalene derivative. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfurization: Incorporation of the sulfanyl group.
Amination: Introduction of the amino group.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines.
Scientific Research Applications
1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one: shares structural similarities with other aminonaphthalene derivatives and nitrophenyl compounds.
Uniqueness
- The presence of both the aminonaphthalene and nitrophenyl moieties in a single molecule imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in various fields of scientific research
Properties
CAS No. |
91888-83-4 |
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Molecular Formula |
C18H14N2O3S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[2-(2-aminonaphthalen-1-yl)sulfanyl-5-nitrophenyl]ethanone |
InChI |
InChI=1S/C18H14N2O3S/c1-11(21)15-10-13(20(22)23)7-9-17(15)24-18-14-5-3-2-4-12(14)6-8-16(18)19/h2-10H,19H2,1H3 |
InChI Key |
PTQHCVVMGLUJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC3=CC=CC=C32)N |
Origin of Product |
United States |
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